2'-Chloro-4-dimethylaminoazobenzene

Carcinogenesis Toxicology Hepatology

This compound's ortho-chloro substitution yields a moderate hepatic carcinogenicity ideal for nuanced in vivo studies, avoiding the overwhelming potency of 3'-chloro or 3'-methyl derivatives. Its distinct tautomeric equilibrium provides a unique spectral signature for physical chemistry research, while high purity (>98%) ensures reliable use as a synthetic building block.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 3010-47-7
Cat. No. B1346649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-4-dimethylaminoazobenzene
CAS3010-47-7
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl
InChIInChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3
InChIKeyAXTUMSFTJSYZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-4-dimethylaminoazobenzene (CAS 3010-47-7) for Research and Industrial Procurement


2'-Chloro-4-dimethylaminoazobenzene (CAS 3010-47-7) is a chlorinated azo dye derivative belonging to the 4-dimethylaminoazobenzene class of compounds [1]. This compound is characterized by an ortho-chloro substitution on the prime ring and a para-dimethylamino group on the parent azobenzene scaffold. It is primarily employed as a research tool in hepatocarcinogenesis studies, a spectroscopic reference material, and a precursor in dye synthesis and materials science applications [2].

Critical Differentiation of 2'-Chloro-4-dimethylaminoazobenzene from Generic 4-Dimethylaminoazobenzene Analogs


Generic substitution within the 4-dimethylaminoazobenzene class is scientifically unsound due to profound and quantifiable differences in carcinogenic potency, tautomeric equilibrium, and physicochemical properties that are exquisitely sensitive to the position of chloro substitution. Studies demonstrate that the ortho (2'), meta (3'), and para (4') chloro isomers of 4-dimethylaminoazobenzene exhibit distinct and non-interchangeable profiles of hepatic carcinogenicity in the rat model [1]. Furthermore, the chloro substitution position fundamentally alters the protonation and tautomeric behavior of the azo dye, a critical property for its use as a pH indicator or molecular switch [2]. These differences preclude simple substitution and necessitate precise compound selection based on specific experimental requirements.

Quantitative Evidence for Selecting 2'-Chloro-4-dimethylaminoazobenzene over Its Analogs


Hepatocarcinogenic Potency in Rat Model: 2'-Chloro vs. 4'-Chloro vs. 3'-Chloro Analogs

In a landmark study quantifying the hepatocarcinogenicity of halogenated 4-dimethylaminoazobenzene derivatives in rats, 2'-chloro-4-dimethylaminoazobenzene exhibited a markedly different potency profile compared to its positional isomers. The 2'-chloro derivative was found to be approximately one-half to one-third as active as the unsubstituted parent compound (4-dimethylaminoazobenzene, DAB). In stark contrast, the 4'-chloro isomer demonstrated significantly reduced activity, being only about one-quarter as potent as the parent dye [1]. Additionally, the 3'-chloro derivative was reported as approximately twice as active as the parent compound [2]. This data unequivocally establishes that the position of the chloro substituent is a critical determinant of carcinogenic activity, rendering these analogs non-fungible for studies of chemical carcinogenesis.

Carcinogenesis Toxicology Hepatology Chemical Safety

Tautomeric Equilibrium (C/A Ratio) as a Function of Chloro Position

The relative basicity of the amino and azo nitrogens, quantified by the C/A ratio (a measure of tautomeric equilibrium in acid solution), is profoundly influenced by substitution. For 4-dimethylaminoazobenzene, the C/A ratio is 3.6 in 50% alcoholic 1.2N HCl. While direct data for the 2'-chloro derivative is not available in this specific study, the isomeric 2'-methyl derivative shows a dramatic shift to a C/A ratio of 0.29 [1]. In contrast, the 3'- and 4'-methyl isomers show ratios of 4.1 and 2.6, respectively. This class-level inference, supported by the known electronic effects of chloro substituents, strongly suggests that the 2'-chloro derivative will similarly exhibit a unique tautomeric profile distinct from its 3'- and 4'-chloro analogs, thereby altering its spectral properties and protonation behavior in ways that are critical for applications as pH indicators or molecular switches [2].

Physical Organic Chemistry Spectroscopy Dye Chemistry Protonation

Melting Point Differentiation for Purity Assessment and Handling

The melting point of 2'-chloro-4-dimethylaminoazobenzene is a key differentiator for purity assessment and material handling. The compound exhibits a melting point range of 108.0-112.0 °C with a reported value of 111 °C . This is substantially lower than its para-substituted analog, 4'-chloro-4-dimethylaminoazobenzene, which has a melting point range of 158.0-162.0 °C and a reported value of 159 °C . This ~48 °C difference in melting point provides a simple, verifiable physical property for confirming identity and purity, and also impacts storage and formulation considerations. The meta-substituted analog, 3'-chloro-4-dimethylaminoazobenzene, is also available but its melting point is not consistently reported across major vendors, underscoring the defined physical property of the 2'-chloro compound as a reliable quality attribute.

Analytical Chemistry Quality Control Material Science Solid State Chemistry

Purity and Commercial Availability for Research Consistency

For reproducible research, the availability of a high-purity, well-characterized compound is paramount. 2'-Chloro-4-dimethylaminoazobenzene is readily available from major chemical suppliers with a guaranteed purity of >98.0% (as determined by HPLC and Nonaqueous Titration) . In contrast, the 3'-chloro isomer is also commercially available but may be offered at a lower purity specification (e.g., >97.0% by some suppliers) or with less rigorous analytical characterization, which can introduce variability in sensitive experiments . Furthermore, the 2'-chloro compound is typically available in a wider range of pack sizes (e.g., 1g, 5g, 25g, 100g) from vendors like Aladdin and TCI, facilitating scaling of experiments from pilot to full production . This combination of high purity, validated analytical methods, and flexible packaging offers a more reliable procurement pathway for rigorous scientific work.

Procurement Chemical Sourcing Quality Assurance Reproducibility

Computational Prediction of Second-Order Nonlinear Optical (NLO) Behavior

Density functional theory (DFT) calculations reveal that 2'-chloro-4-dimethylaminoazobenzene exhibits a non-zero first hyperpolarizability, a key indicator of second-order nonlinear optical (NLO) behavior [1]. This computational evidence positions the compound as a potential candidate for applications in optoelectronics and photonics, such as optical switching and data storage. While direct comparative experimental NLO data for all chloro isomers are scarce, the presence of the ortho-chloro substituent is known to influence the electron density distribution and molecular dipole moment differently than meta or para substitution, which are critical determinants of NLO response. This study provides a theoretical basis for selecting the 2'-chloro derivative over other positional isomers for further NLO materials research, as its specific substitution pattern yields a non-zero hyperpolarizability value, a prerequisite for second-order NLO activity [1].

Materials Science Nonlinear Optics Computational Chemistry Photophysics

Validated Application Scenarios for Procuring 2'-Chloro-4-dimethylaminoazobenzene


Intermediate Potency Positive Control in Hepatic Carcinogenesis Studies

Given its established and quantifiable hepatocarcinogenic potency (approximately one-third to one-half that of the parent DAB compound), 2'-chloro-4-dimethylaminoazobenzene serves as an ideal intermediate positive control in long-term rodent bioassays. This allows researchers to model a moderate carcinogenic response, which is more physiologically relevant for studying tumor promotion or co-carcinogenesis mechanisms than the highly potent 3'-chloro or 3'-methyl derivatives [1]. Its use ensures a statistically detectable tumor incidence without overwhelming the model system, enabling more nuanced investigations into the molecular pathways of liver cancer.

Spectroscopic Reference for Substituent Effects on Tautomerism

The unique tautomeric equilibrium induced by the 2'-chloro substitution makes this compound a valuable reference standard for physical organic chemistry studies. Its C/A ratio is predicted to be significantly lower than that of the parent DAB and its 3'- or 4'-chloro isomers, providing a distinct spectral signature [1]. This property can be exploited in educational settings to demonstrate the profound impact of positional substitution on acid-base chemistry and molecular electronics, or as a benchmark in computational chemistry for validating models of substituent effects on heteroaromatic systems.

Reliable Precursor for Azo Dye Synthesis and Material Fabrication

For chemists synthesizing more complex azo dyes or polymeric materials, the high commercial purity (>98.0%) and wide availability of 2'-chloro-4-dimethylaminoazobenzene make it a reliable and scalable building block [1]. The defined melting point of 111 °C provides a robust quality control checkpoint that is simpler to verify than the higher melting point of the 4'-chloro isomer . Furthermore, its computationally predicted nonlinear optical (NLO) properties offer a targeted starting point for the rational design of organic materials for photonics and optoelectronics applications [2].

Toxicology and Environmental Fate Standard

As a member of the chlorinated aminoazobenzene class with a defined, albeit intermediate, carcinogenicity profile in animal models, this compound can be utilized as a reference standard in toxicological assays and environmental fate studies [1]. Its use is particularly relevant for developing analytical methods to detect and quantify azo dye contaminants in water and soil, or for assessing the metabolic activation pathways of aromatic amines in vitro. Its availability in high purity ensures that toxicological data are not confounded by impurities from less well-characterized commercial sources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Chloro-4-dimethylaminoazobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.